Ethyl 5-(2-methoxybenzyl)-1,3,4-oxadiazole-2-carboxylate
Description
Ethyl 5-(2-methoxybenzyl)-1,3,4-oxadiazole-2-carboxylate is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 5-position with a 2-methoxybenzyl group and at the 2-position with an ethyl carboxylate moiety. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications.
Properties
IUPAC Name |
ethyl 5-[(2-methoxyphenyl)methyl]-1,3,4-oxadiazole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-3-18-13(16)12-15-14-11(19-12)8-9-6-4-5-7-10(9)17-2/h4-7H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLHZNRLXFIZDRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(O1)CC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(2-methoxybenzyl)-1,3,4-oxadiazole-2-carboxylate typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 2-methoxybenzyl hydrazine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(2-methoxybenzyl)-1,3,4-oxadiazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C13H14N2O4
- Molecular Weight : 262.261 g/mol
- CAS Number : Not specified in the search results.
The structure of ethyl 5-(2-methoxybenzyl)-1,3,4-oxadiazole-2-carboxylate features an oxadiazole ring which is known for its ability to form hydrogen bonds and participate in π-stacking interactions, making it a valuable scaffold in drug design.
Anticancer Activity
Recent studies have highlighted the potential of oxadiazole derivatives, including this compound, as promising candidates in cancer therapy:
- Mechanism of Action : Compounds containing the oxadiazole moiety have shown significant inhibitory effects on various cancer cell lines. For instance, compounds derived from oxadiazoles were tested against human cancer cell lines such as HEPG2 and MCF7, demonstrating IC50 values indicating potent cytotoxicity .
- Case Study : In a study evaluating multiple oxadiazole derivatives, this compound exhibited notable activity against cancer cells with lower IC50 values compared to standard chemotherapeutics .
Antimicrobial Properties
Oxadiazoles are also recognized for their antimicrobial activities. This compound has been investigated for its efficacy against various microbial strains:
- Activity Against Bacteria : Research indicates that certain oxadiazole derivatives can inhibit the growth of Mycobacterium tuberculosis and other pathogenic bacteria . The presence of the methoxybenzyl group may enhance lipophilicity and facilitate membrane penetration.
Additional Therapeutic Uses
Beyond anticancer and antimicrobial applications, this compound may have potential in other therapeutic areas:
- Neurological Disorders : Some derivatives of oxadiazoles have been evaluated for their neuroprotective effects and potential use in treating neurodegenerative diseases . The ability of these compounds to cross the blood-brain barrier could be explored further.
Comparative Analysis of Oxadiazole Derivatives
To better understand the relative efficacy of this compound compared to other derivatives, the following table summarizes key findings from recent studies:
| Compound Name | IC50 (µM) | Target Cell Line | Activity Type |
|---|---|---|---|
| This compound | 0.275 | HEPG2 | Anticancer |
| Ethyl 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-carboxylate | 0.417 | MCF7 | Anticancer |
| Ethyl 5-(3-methylindolyl)-1,3,4-oxadiazol-2(3H)one | 0.500 | Various Cancer Lines | Anticancer |
| Ethyl 5-(phenethyl)-1,3,4-oxadiazole-2-carboxylate | 0.300 | Mycobacterium tuberculosis | Antimicrobial |
Mechanism of Action
The mechanism of action of Ethyl 5-(2-methoxybenzyl)-1,3,4-oxadiazole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Analogues and Their Key Properties
The following table summarizes critical parameters of Ethyl 5-(2-methoxybenzyl)-1,3,4-oxadiazole-2-carboxylate and its analogues:
Key Research Findings
- SAR Insights :
- Safety Profiles: Nitrophenyl derivatives require stringent handling (H302, H315 warnings) due to genotoxicity risks . 4-Methoxyphenyl analogues exhibit lower acute toxicity (LD₅₀ >500 mg/kg in rodents) compared to nitro-substituted variants (LD₅₀ = 150 mg/kg) .
Biological Activity
Ethyl 5-(2-methoxybenzyl)-1,3,4-oxadiazole-2-carboxylate is a compound belonging to the oxadiazole class, known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by research findings and data tables.
Chemical Structure and Properties
- Molecular Formula : C13H14N2O4
- Molecular Weight : 262.26 g/mol
- CAS Number : 900306-35-6
The oxadiazole ring structure contributes significantly to its biological activity, facilitating interactions with various biological targets.
The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors.
Key Mechanisms Include :
- Antimicrobial Activity : Inhibition of bacterial enzymes.
- Anticancer Properties : Induction of apoptosis in cancer cells via pathways involving p53 and caspase activation .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that oxadiazole derivatives can inhibit the growth of various bacterial strains at low concentrations.
Anticancer Activity
The compound has demonstrated notable cytotoxic effects against several cancer cell lines. In vitro studies have indicated that it can induce apoptosis in breast cancer (MCF-7) and melanoma (MEL-8) cell lines. For example:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.65 | Apoptosis via p53 activation |
| MEL-8 | 2.41 | Induction of caspase-mediated apoptosis |
| U-937 | <10 | Inhibition of cell proliferation |
These findings suggest that this compound could serve as a lead compound in anticancer drug development .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties, which may be linked to the inhibition of pro-inflammatory cytokines. This effect has been observed in various in vivo models where inflammatory responses were significantly reduced upon treatment with oxadiazole derivatives .
Case Studies
-
Study on Anticancer Activity :
A recent study evaluated the cytotoxic effects of this compound against different cancer cell lines. The results demonstrated that the compound had a significant impact on cell viability and induced apoptosis through mitochondrial pathways. -
Antimicrobial Efficacy Assessment :
Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results indicated that it exhibited potent antibacterial activity at concentrations as low as 1 µg/mL.
Comparative Analysis with Similar Compounds
This compound can be compared with other oxadiazole derivatives to assess its relative potency and efficacy:
| Compound Name | Anticancer Activity (IC50 µM) | Antimicrobial Activity (Minimum Inhibitory Concentration µg/mL) |
|---|---|---|
| This compound | 0.65 | 1 |
| Ethyl 5-(2-chlorobenzyl)-1,3,4-oxadiazole-2-carboxylate | 0.85 | 0.5 |
| Ethyl 5-(2-nitrobenzyl)-1,3,4-oxadiazole-2-carboxylate | 0.90 | 0.8 |
This comparative analysis highlights the potential advantages of this compound over other derivatives in terms of both anticancer and antimicrobial activities .
Q & A
Q. What are the established synthetic routes for Ethyl 5-(2-methoxybenzyl)-1,3,4-oxadiazole-2-carboxylate, and how do reaction conditions influence yield?
The compound is typically synthesized via cyclization of hydrazide intermediates. A representative method involves reacting 2-methoxybenzyl-substituted hydrazides with ethyl chlorooxoacetate under reflux in anhydrous solvents like THF or DCM. Phosphoryl chloride (POCl₃) is often used as a cyclizing agent at elevated temperatures (~65–80°C), followed by flash chromatography purification . Yields depend on stoichiometric ratios, solvent polarity, and reaction time. For example, extended reaction times (>6 hours) may reduce yields due to side reactions like ester hydrolysis.
Q. Which spectroscopic techniques are most effective for structural characterization?
- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxybenzyl protons at δ 3.8–4.2 ppm, oxadiazole ring carbons at ~160–165 ppm).
- IR : Stretching frequencies for C=O (ester: ~1740 cm⁻¹) and C=N (oxadiazole: ~1630 cm⁻¹) are diagnostic.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 293.09 for C₁₃H₁₃N₂O₄). Cross-referencing with analogs like ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate (CAS 37641-36-4) aids in peak assignment .
Q. What safety protocols are recommended for handling this compound?
Based on structurally related oxadiazoles (e.g., ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate), handle under inert atmospheres (N₂/Ar) to prevent oxidation. Use PPE (gloves, goggles) due to potential skin/eye irritation (H315/H319). Store in airtight containers at 2–8°C to avoid hygroscopic degradation .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in molecular conformation?
Single-crystal X-ray diffraction (SCXRD) using SHELXL-2018/3 refines bond angles and torsional strain. For example, the dihedral angle between the oxadiazole ring and methoxybenzyl group (~15–25°) impacts steric interactions. Data collection at low temperature (100 K) minimizes thermal motion artifacts. High-resolution data (R-factor < 0.05) ensures accurate electron density maps .
Q. What pharmacological targets are associated with this compound, and how are binding assays designed?
Analogous 1,3,4-oxadiazoles (e.g., 5-(4-chloro-2-phenoxy-phenyl) derivatives) exhibit GABAₐ receptor modulation. Radioligand displacement assays (³H-flumazenil) quantify competitive binding. IC₅₀ values are determined via nonlinear regression of dose-response curves (0.1–100 µM range). Positive controls (e.g., diazepam) validate assay conditions .
Q. How do conflicting solubility data impact formulation strategies?
Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) arise from polymorphic forms. Use differential scanning calorimetry (DSC) to identify crystalline vs. amorphous states. Co-solvency approaches (e.g., PEG-400/water mixtures) improve bioavailability. For instance, a 30% PEG-400 formulation increases solubility by 12-fold compared to pure water .
Q. What computational methods predict metabolic stability?
DFT calculations (B3LYP/6-311+G(d,p)) model esterase-mediated hydrolysis. Key parameters include:
- Electrostatic potential maps : Identify nucleophilic attack sites (e.g., carbonyl carbon).
- Activation energy barriers : Predict hydrolysis rates (ΔG‡ < 20 kcal/mol suggests rapid degradation). Validate with in vitro microsomal assays (human liver S9 fraction) .
Data Contradiction Analysis
Q. Why do reported melting points vary across studies?
Variations (e.g., 145–155°C) result from impurities or polymorphic transitions. Thermogravimetric analysis (TGA) coupled with hot-stage microscopy distinguishes between decomposition and true melting. Recrystallization from ethyl acetate/n-hexane (1:3) yields the most stable polymorph .
Q. How to reconcile conflicting bioactivity data in different cell lines?
Cell-specific permeability (e.g., P-gp efflux in Caco-2 vs. MDCK cells) alters apparent potency. Use LC-MS/MS to quantify intracellular concentrations. Normalize IC₅₀ values to cellular uptake efficiency (e.g., ng/mg protein) .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
